![molecular formula C19H13BrN2S B11689397 2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)
2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Industrial production methods often employ multicomponent reactions and oxidative coupling strategies to enhance yield and efficiency .
Chemical Reactions Analysis
2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation agents, and photocatalysis strategies . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making them potential candidates for drug development.
Industry: It is utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit certain enzymes or proteins, leading to the disruption of cellular processes such as cell cycle progression and microtubule dynamics . These interactions are often studied using molecular docking and other biochemical assays to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
2-Phenylimidazo[1,2-a]pyridine: Lacks both the bromine and phenylsulfanyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H13BrN2S |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-phenylsulfanylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2S/c20-15-11-9-14(10-12-15)18-19(23-16-6-2-1-3-7-16)22-13-5-4-8-17(22)21-18/h1-13H |
InChI Key |
DQOXBTHBSIUEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


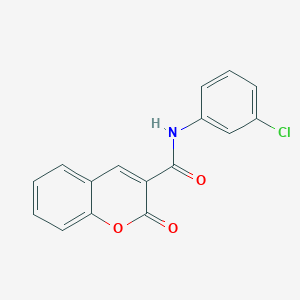
![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)
![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)
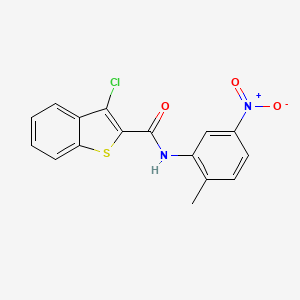
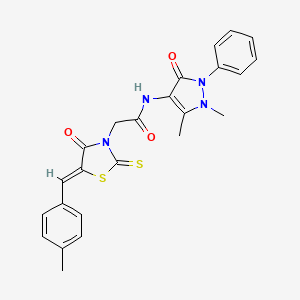
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)

![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)
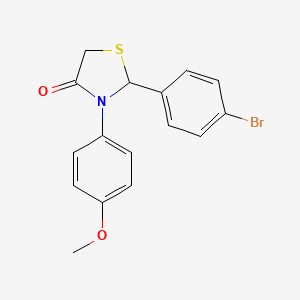
![Diethyl [(4-nitrophenyl){[4-(propan-2-yl)phenyl]amino}methyl]phosphonate](/img/structure/B11689391.png)
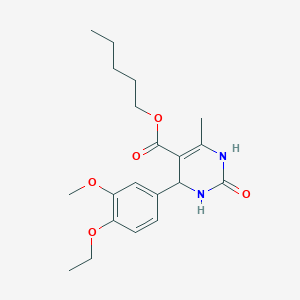
![4-chloro-N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11689405.png)
![[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate](/img/structure/B11689409.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11689412.png)
